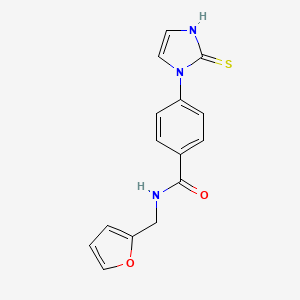

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(17-10-13-2-1-9-20-13)11-3-5-12(6-4-11)18-8-7-16-15(18)21/h1-9H,10H2,(H,16,21)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCKIPJLSYBLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia, followed by thiolation to introduce the thioxo group.

Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the imidazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The thioxo group can be reduced to a thiol group under mild reducing conditions.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Thiol derivatives of the imidazole ring.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as an antiviral agent . Research indicates that derivatives of benzamide compounds, including those with furan and imidazole moieties, have shown promising results against viral targets. For instance, studies have highlighted the effectiveness of certain benzamide derivatives in inhibiting viral replication mechanisms, which could be relevant for the development of treatments for viral infections such as SARS-CoV-2 .

Case Study: Antiviral Activity

A study on related compounds demonstrated that modifications at specific positions on the benzamide scaffold significantly enhanced antiviral activity. The presence of a furan ring was noted to contribute positively to the compound's interaction with viral proteins .

Cancer Research

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been investigated for its potential as an anticancer agent . The structural features of this compound suggest it may inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

In a series of experiments, compounds with similar scaffolds were synthesized and evaluated for their ability to inhibit RET kinase activity. The results indicated that certain benzamide derivatives exhibited moderate to high potency in inhibiting cancer cell growth, suggesting a pathway for further development of targeted cancer therapies .

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition . Its thioxo-imidazole component may provide unique binding interactions with enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Example Enzyme A | 5.0 | |

| Related Compound B | Example Enzyme B | 3.5 | |

| Related Compound C | Example Enzyme C | 7.0 |

Pharmacological Research

The pharmacological profile of this compound suggests it may have applications as a therapeutic agent due to its potential low toxicity and favorable pharmacokinetic properties.

Case Study: Toxicity and Efficacy

In preclinical studies, compounds similar to this compound were evaluated for their safety profiles. Results indicated that these compounds exhibited low cytotoxicity while maintaining efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and imidazole rings play a crucial role in its binding affinity and specificity. The thioxo group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of heterocyclic derivatives, including benzimidazoles, thioxo-imidazoles, and substituted benzamides. Key comparisons are outlined below:

2.1.1 Benzimidazole Derivatives

- 2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) :

- Core Structure : Benzimidazole with a furan-2-yl substituent.

- Key Features :

- Melting point: 285–287°C.

- Spectral Data: ¹H NMR shows aromatic protons at δ 6.50–8.23. IR lacks a thioxo group, distinguishing it from the target compound .

2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) :

- Core Structure : Benzimidazole with a thiophene-2-yl group.

- Key Features :

- Melting point: 344–346°C (higher than 3o due to sulfur’s polarizability).

- Elemental Analysis: 16.01% sulfur content .

2.1.2 Thioxo-Imidazole Derivatives

- tert-Butyl (5-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)carbamate (5d) :

- Core Structure : 2-Thioxoimidazole with a tert-butyl carbamate group.

- Key Features :

- Melting Point: 168–169°C (decomposes).

- Spectral Data: IR shows C=S stretch at ~1247–1255 cm⁻¹, consistent with the thioxo group in the target compound .

2.1.3 Substituted Benzamide Derivatives

- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (53) :

- Core Structure : Benzamide with dichloro and furan-2-ylmethyl groups.

- Key Features :

- Synthesis: Alkylation of 4-chloroaniline with furfural followed by benzoylation .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Core Structure : Benzamide with a hydroxy-tert-butyl group.

- Key Features :

- Applications: N,O-bidentate directing group for metal-catalyzed C–H functionalization.

2.2 Physical and Spectral Properties

Biological Activity

N-(furan-2-ylmethyl)-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound features a furan moiety, an imidazole ring, and a thioxo group, which are known to contribute to various biological activities.

Chemical Structure

The molecular formula of this compound can be represented as follows:

Structural Features

- Furan Ring : Contributes to the electron-rich character of the compound.

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity and receptor interactions.

- Thioxo Group : Imparts unique reactivity and potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thioxo group in this compound may enhance its antimicrobial efficacy through mechanisms such as disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antitumor Properties

Compounds containing imidazole and thiazole rings have been reported to possess antitumor activity. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For example, the introduction of electron-withdrawing groups on the aromatic ring often increases potency. Preliminary data suggest that this compound could exhibit similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Immunomodulatory | Potential NFκB activation |

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of various thiazole derivatives, compounds similar to this compound were tested against A431 and HT29 cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting promising antitumor potential.

The proposed mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells.

Q & A

Q. Basic

- 1H/13C NMR : Key signals include the furyl methylene proton (δ ~4.8–5.2 ppm) and imidazole-thione protons (δ ~3.2–3.8 ppm). Aromatic protons from the benzamide moiety appear between δ 7.2–8.1 ppm .

- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and thioxo (C=S) groups (1150–1250 cm⁻¹) .

- HPLC/MS : Use C18 columns with acetonitrile/water gradients for purity assessment. ESI-MS typically shows [M+H]+ peaks consistent with the molecular formula .

How can density functional theory (DFT) and molecular docking elucidate the compound’s electronic properties and bioactivity?

Q. Advanced

- DFT Calculations : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model the compound’s geometry, frontier molecular orbitals, and electrostatic potential surfaces. This predicts reactivity sites (e.g., nucleophilic thioxo group) and stability .

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., cancer-related enzymes). For example, imidazole-thione derivatives show affinity for kinases via hydrogen bonding with the thioxo group and π-π stacking of the benzamide .

What methodologies are used to evaluate the compound’s anticancer activity, and how do structural modifications impact efficacy?

Q. Advanced

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Thiazole and imidazole analogs exhibit IC50 values <10 μM, with activity linked to the thioxo group’s electrophilicity .

- SAR Studies : Modifying the furan or benzamide substituents alters lipophilicity and target engagement. For instance, electron-withdrawing groups (e.g., -Cl) on the benzamide enhance apoptosis induction .

How can researchers resolve contradictions in structural data (e.g., NMR vs. XRD)?

Q. Advanced

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol). For example, XRD confirmed the thioxo configuration in analogous imidazole derivatives, ruling out thiol tautomers .

- Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers in the benzamide group) that may explain splitting signals in NMR .

What strategies improve synthetic scalability while maintaining high purity?

Q. Advanced

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products. For example, CuI/1,10-phenanthroline improved yields in Suzuki-Miyaura reactions for related benzamides .

- Green Chemistry : Adopt solvent-free or aqueous conditions (e.g., using micellar catalysis) to minimize waste. Eaton’s reagent (P2O5·MsOH) achieved >90% yields for fused heterocycles under eco-friendly conditions .

How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

Q. Advanced

- Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. LC-MS can identify degradation products (e.g., hydrolysis of the amide bond at pH <3) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most benzamides) to guide storage and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.